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Compound of Interest

Compound Name: SKLB1002

Cat. No.: B612002 Get Quote

An in-depth review of the structure-activity relationship and biological efficacy of novel

SKLB1002 analogues reveals a promising new generation of VEGFR-2 inhibitors. This guide

provides a comprehensive comparison of their performance, supported by experimental data,

to inform future research and development in anti-angiogenic cancer therapy.

SKLB1002, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2), has emerged as a significant candidate in anticancer research. Its mechanism of

action involves blocking the VEGF-induced phosphorylation of VEGFR-2, thereby inhibiting

downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels

that tumors rely on for growth and metastasis.[1][2] The primary signaling cascade affected is

the MAPK pathway, with SKLB1002 shown to inhibit the phosphorylation of ERK1/2, JNK, and

p38.[2][3] Building on the foundational structure of SKLB1002, numerous analogues,

particularly those featuring a thieno[2,3-d]pyrimidine scaffold, have been synthesized and

evaluated to improve potency and explore the structure-activity relationship (SAR).

Quantitative Comparison of SKLB1002 Analogues'
Activity
The following tables summarize the in vitro activity of various series of SKLB1002 analogues,

focusing on their VEGFR-2 inhibitory capacity and cytotoxic effects on different cancer cell

lines.
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Table 1: VEGFR-2 Kinase Inhibitory Activity of
Thieno[2,3-d]pyrimidine Analogues

Compound
Series

Lead
Compound(
s)

Modificatio
ns

VEGFR-2
IC50 (nM)

Reference
Compound

VEGFR-2
IC50 (nM) of
Ref.

4-Substituted

Thieno[2,3-

d]pyrimidines

8b, 8e

Substitution

at the 4-

position of

the

thienopyrimidi

ne core

5, 3.9 - -

Thieno[2,3-

d]pyrimidine

Derivatives

10d, 15d, 15g

Varied

substitutions

on the

thienopyrimidi

ne scaffold

2500, 5480,

2270
- -

Tetrahydro-

cyclohepta[4]

[5]thieno[2,3-

d]pyrimidines

5f

Cyclohepta

fused ring

system

1230 Erlotinib -

Thieno[2,3-

d]pyrimidines
17f - 230 Sorafenib 230

Dual c-

Met/VEGFR-

2 Inhibitors

12j

Thieno[2,3-

d]pyrimidine

scaffold

48 - -

1-Aryl-3-[4-

(thieno[3,2-

d]pyrimidin-4-

yloxy)phenyl]

ureas

2a, 2b, 2c

Urea linkage

to the

thienopyrimidi

ne core

199, 188, 150 - -
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Table 2: Cytotoxicity of Lead SKLB1002 Analogues in
Human Cancer Cell Lines

Compound Cell Line
Cancer
Type

IC50 (µM)
Reference
Compound

IC50 (µM) of
Ref.

17f HCT-116
Colon

Carcinoma
2.80 Sorafenib -

17f HepG2
Hepatocellula

r Carcinoma
4.10 Sorafenib -

5f MCF-7

Breast

Adenocarcino

ma

- Doxorubicin -

Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies:

VEGFR-2 Kinase Assay
The in vitro inhibitory activity of the compounds against VEGFR-2 kinase was typically

determined using a kinase-glo® luminescent assay. The assay measures the amount of ATP

remaining in solution following a kinase reaction. Recombinant human VEGFR-2 kinase is

incubated with the test compounds at various concentrations in a buffer solution containing ATP

and a suitable substrate. The luminescence is measured, and the IC50 value, the concentration

of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to

a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the SKLB1002 analogues on various cancer cell lines were assessed

using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer

cells were seeded in 96-well plates and incubated with different concentrations of the test

compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution was

added to each well, and the cells were incubated further to allow the formation of formazan

crystals by mitochondrial dehydrogenases in viable cells. The formazan crystals were then
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dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength

(e.g., 570 nm). The IC50 values were determined by plotting the percentage of cell viability

against the compound concentration.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for the

evaluation of these novel compounds.
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Caption: VEGF binding to VEGFR-2 initiates downstream signaling, which is blocked by

SKLB1002 analogues.

General Workflow for SKLB1002 Analogue Evaluation
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Click to download full resolution via product page

Caption: A streamlined workflow for the synthesis and evaluation of novel SKLB1002
analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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